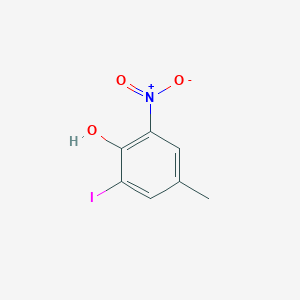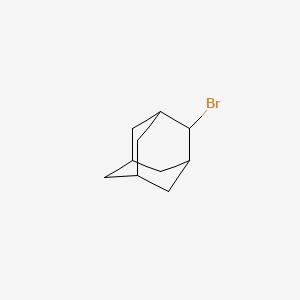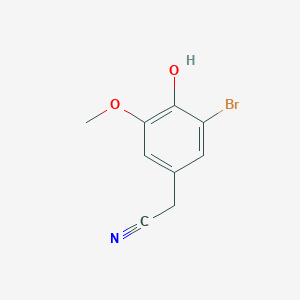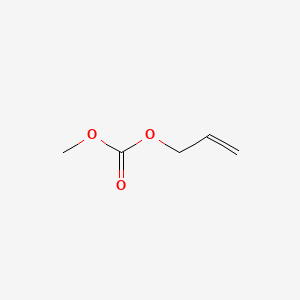
碳酸烯丙酯
概述
描述
Allyl methyl carbonate, also known as carbonic acid, methyl 2-propenyl ester, is an organic compound with the molecular formula C5H8O3. It is a clear, colorless liquid with a molecular weight of 116.12 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
科学研究应用
Allyl methyl carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of allyl aryl ethers, sulfides, and α,β-unsaturated carbonyl compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable compounds
作用机制
Target of Action
Allyl methyl carbonate is a chemical compound with the formula CH2=CHCH2OCOOCH3 . It is primarily used in the Pd (0)-mediated synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . The primary targets of this compound are therefore these chemical structures.
Mode of Action
The mode of action of Allyl methyl carbonate involves the interaction with its targets through a process known as allylation . This is a chemical reaction that adds an allyl group to a substrate . Allyl methyl carbonate, being an allyl compound, can participate in such reactions.
Biochemical Pathways
The biochemical pathways affected by Allyl methyl carbonate are those involved in the synthesis of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These pathways are crucial in various chemical reactions and syntheses.
Result of Action
The result of the action of Allyl methyl carbonate is the formation of allyl aryl ethers and sulfides, and α,β-unsaturated carbonyls . These compounds have various applications in the field of organic chemistry.
生化分析
Biochemical Properties
Allyl methyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of allyl aryl ethers and sulfides . It interacts with various enzymes and proteins, facilitating the formation of α,β-unsaturated carbonyls . The compound’s interaction with enzymes such as Pd(0) catalysts is crucial for these reactions, highlighting its importance in biochemical synthesis.
Cellular Effects
Allyl methyl carbonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory irritation, skin irritation, and serious eye irritation . These effects suggest that allyl methyl carbonate can impact cell function by altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, allyl methyl carbonate exerts its effects through binding interactions with biomolecules. It participates in enzyme-mediated reactions, particularly with Pd(0) catalysts, leading to the formation of allyl aryl ethers and sulfides . These interactions involve the activation and inhibition of specific enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl methyl carbonate change over time. The compound is known to be flammable and can cause skin and eye irritation . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that allyl methyl carbonate can degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of allyl methyl carbonate vary with different dosages in animal models. At lower doses, it may cause mild irritation, while higher doses can lead to severe respiratory and skin irritation . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse effects.
Metabolic Pathways
Allyl methyl carbonate is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the synthesis of allyl aryl ethers and sulfides, which are important intermediates in various biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, allyl methyl carbonate is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its biochemical activity and function . The compound’s transport properties are crucial for its role in biochemical reactions and cellular processes.
Subcellular Localization
Allyl methyl carbonate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Allyl methyl carbonate can be synthesized through the reaction of allyl alcohol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction. The general reaction is as follows:
CH2=CHCH2OH+(CH3O)2CO→CH2=CHCH2OCOOCH3+CH3OH
Industrial Production Methods: In industrial settings, the production of allyl methyl carbonate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Types of Reactions:
Oxidation: Allyl methyl carbonate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of allyl methyl carbonate can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of allyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Allyl glyoxylate, allyl formate.
Reduction: Allyl alcohol.
Substitution: Allyl amines, allyl thiols
相似化合物的比较
Diallyl carbonate: Similar in structure but contains two allyl groups instead of one.
Allyl acetate: Contains an acetate group instead of a carbonate group.
Allyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Uniqueness: Allyl methyl carbonate is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its carbonate group provides distinct reactivity compared to other allyl compounds, making it valuable in various synthetic applications .
属性
IUPAC Name |
methyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVIDQQTOMBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30109313 | |
| Record name | Methyl 2-propen-1-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35466-83-2 | |
| Record name | Methyl 2-propen-1-yl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35466-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, methyl 2-propenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035466832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-propen-1-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Methyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes allyl methyl carbonate a desirable reagent in palladium-catalyzed allylic substitutions?
A1: Allyl methyl carbonate stands out due to its exceptional leaving group ability in the presence of palladium catalysts. [] Studies have shown that in reactions involving a mixture of allyl methyl carbonate and allyl vinyl carbonate, palladium catalysts preferentially activate allyl vinyl carbonate, leaving allyl methyl carbonate largely unreacted. [] This selectivity highlights its potential for controlled and efficient modifications in multi-functional molecules.
Q2: Can you elaborate on the role of allyl methyl carbonate in palladium-catalyzed three-component coupling reactions (TCCR)?
A2: Allyl methyl carbonate participates as an allylating agent in palladium-catalyzed TCCRs. For instance, it reacts with aryl isocyanides and trimethylsilyl azide in the presence of a palladium catalyst to yield allyl aryl cyanamides. [, ] Mechanistic studies suggest the formation of a (η3-allyl)(η3-cyanamido)palladium complex, analogous to bis-π-allylpalladium complexes, as a key intermediate. [] This intermediate then undergoes a π-allylpalladium mimic of the Curtius rearrangement, showcasing the unique reactivity enabled by allyl methyl carbonate in these transformations.
Q3: Are there other notable applications of allyl methyl carbonate in palladium-catalyzed reactions?
A3: Beyond TCCRs, allyl methyl carbonate plays a crucial role in synthesizing various heterocycles. For example, it enables the preparation of 2-allyltetrazoles through a [3+2] cycloaddition between a π-allylpalladium azide complex and cyano compounds. [] This reaction further exemplifies the versatility of allyl methyl carbonate in constructing complex molecular architectures.
Q4: Can allyl methyl carbonate be used with catalysts other than palladium?
A4: While palladium catalysis dominates its applications, allyl methyl carbonate has shown promise in rhodium-catalyzed reactions. It facilitates the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines through a domino allylation/oxidative cyclization sequence catalyzed by rhodium(III) complexes. [] This example demonstrates its potential utility in expanding the scope of metal-catalyzed transformations.
Q5: How do structural modifications of allyl methyl carbonate influence its reactivity?
A5: While the provided research primarily focuses on allyl methyl carbonate, it highlights the importance of the leaving group in palladium-catalyzed reactions. Comparing allyl methyl carbonate with allyl vinyl carbonate demonstrates that the leaving group's nature significantly impacts the reaction pathway and product selectivity. [] Further research exploring derivatives of allyl methyl carbonate with varying leaving groups could provide valuable insights into fine-tuning reactivity and selectivity in various catalytic transformations.
Q6: Have computational methods been employed to study allyl methyl carbonate and its reactions?
A6: While the provided research primarily focuses on experimental findings, computational studies could offer valuable insights into the reactivity and selectivity of allyl methyl carbonate in various transformations. For example, density functional theory (DFT) calculations could elucidate reaction mechanisms, transition state energies, and the influence of different catalysts and substituents. Such computational investigations could guide the development of more efficient and selective synthetic methodologies.
Q7: What analytical techniques are commonly used to characterize and quantify allyl methyl carbonate?
A9: Standard spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are routinely employed for characterizing allyl methyl carbonate and its reaction products. [, , ] Additionally, high-performance liquid chromatography (HPLC) has been utilized to separate and analyze enantiomers of related compounds, highlighting its potential application in studying chiral derivatives of allyl methyl carbonate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
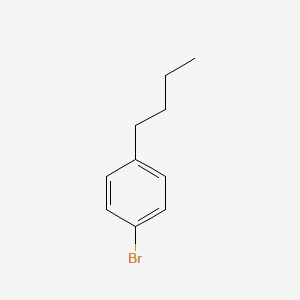
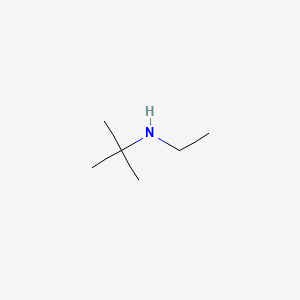
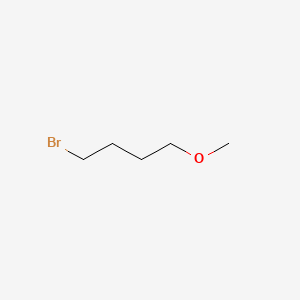
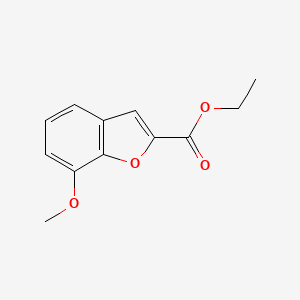
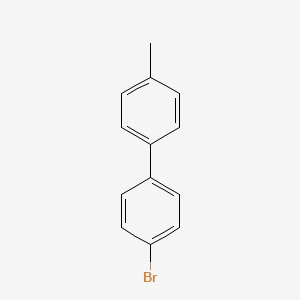
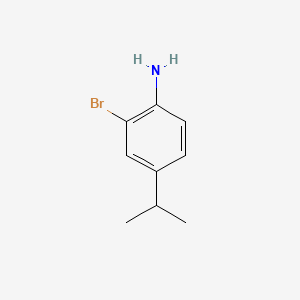
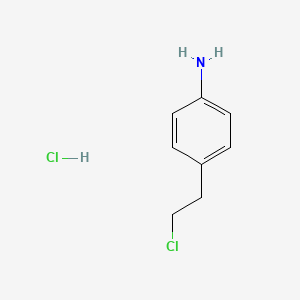
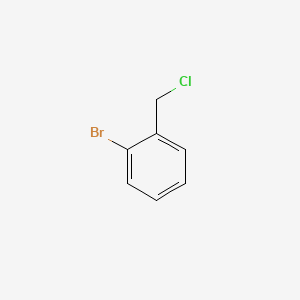
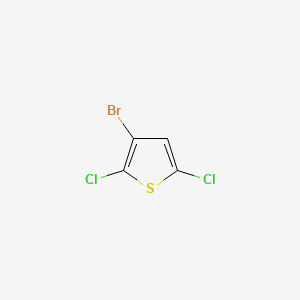

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
